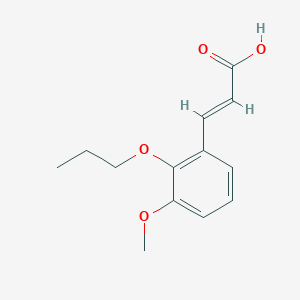
(2E)-3-(3-methoxy-2-propoxyphenyl)prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This would typically include the compound’s systematic name, any common names, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed description of how the compound can be synthesized from readily available starting materials.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions the compound can undergo, including any that are particularly characteristic or useful.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, etc.Aplicaciones Científicas De Investigación
Structural Investigation and Spectroscopic Methods : A study on a structurally similar compound, characterized by X-ray crystallography, spectroscopic methods, and quantum chemical calculations, highlights the importance of methoxy substitution in stabilizing molecular structures through intermolecular interactions. This suggests that substitutions on the phenyl ring, such as methoxy groups, can significantly influence the stability and reactivity of related compounds (Venkatesan et al., 2016).
Anodic Oxidations and Mechanism Insights : Research on the anodic oxidation of unsymmetrical half-esters derived from Stobbe condensation, including a detailed study on optimizing yields and understanding the reaction mechanism, provides insights into electrochemical processes relevant to similar organic compounds. This indicates the potential for electrochemical synthesis and modification of compounds with similar structures (Yadav, Jain, & Misra, 1982).
Novel Fluorescence Probes for Reactive Oxygen Species Detection : The development of novel fluorescence probes for detecting highly reactive oxygen species (hROS) suggests avenues for the application of structurally related compounds in biological and chemical sensing. This could imply potential for "(2E)-3-(3-methoxy-2-propoxyphenyl)prop-2-enoic acid" derivatives in the development of diagnostic tools or research methodologies (Setsukinai et al., 2003).
Antioxidant Activity and Molecular Mechanisms : A comparative study on the radical-scavenging activity of hydroxycinnamic acid derivatives highlights the role of structural features such as methoxy groups in determining antioxidant capacity. This research could inform the synthesis and application of antioxidant agents based on the core structure of the compound (Kong et al., 2004).
Hydrogen-bonded Networks and Crystal Engineering : Investigation into the hydrogen-bonded chains and network structures of methoxy-substituted cinnamic acids, such as in the title compound, underscores the significance of molecular interactions in crystal engineering and material science applications. This could suggest potential applications in designing new materials or studying molecular interactions (Yang et al., 2006).
Safety And Hazards
This would involve a discussion of any known hazards associated with the compound, such as toxicity, flammability, environmental impact, etc.
Direcciones Futuras
This would involve a discussion of potential future research directions involving the compound, such as new synthetic methods, new reactions, new applications, etc.
I hope this general approach is helpful, and I apologize for not being able to provide more specific information on “(2E)-3-(3-methoxy-2-propoxyphenyl)prop-2-enoic acid”. If you have any other questions or need further clarification, feel free to ask!
Propiedades
IUPAC Name |
(E)-3-(3-methoxy-2-propoxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-3-9-17-13-10(7-8-12(14)15)5-4-6-11(13)16-2/h4-8H,3,9H2,1-2H3,(H,14,15)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSQXFCUDMQQNG-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC=C1OC)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=CC=C1OC)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-methoxy-2-propoxyphenyl)prop-2-enoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(Dimethylsulfamoylamino)methyl]-4-methyl-2-(2-methylphenyl)-1,3-thiazole](/img/structure/B2834750.png)
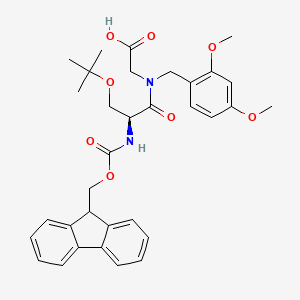
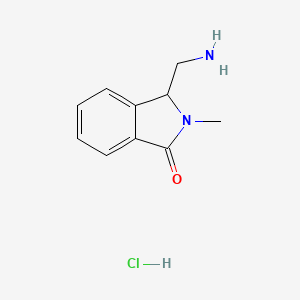
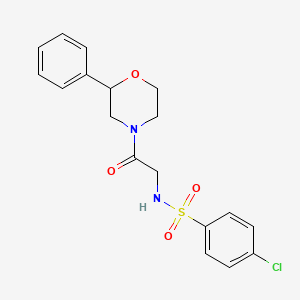
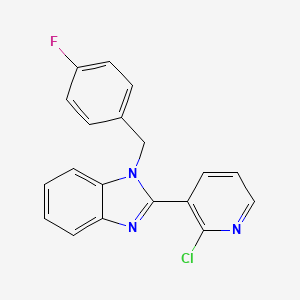
![4-(4-methoxyphenoxy)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2834759.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-3-(dimethylamino)benzamide](/img/structure/B2834760.png)
![[Methyl(phenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2834763.png)
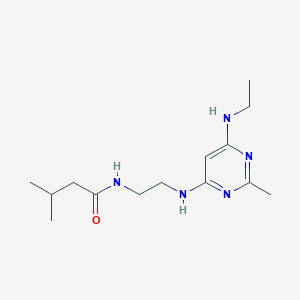
![3,4-dimethyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2834765.png)
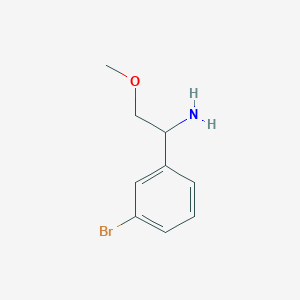
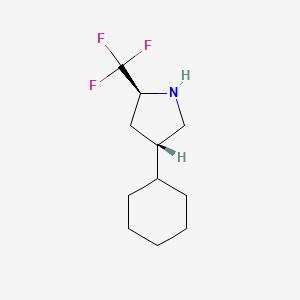
![1-(10,13-Dimethyl-3-oxoperhydrocyclopenta[a]phenanthren-17-yl)ethyl acetate](/img/structure/B2834768.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-tert-butylbenzamide](/img/structure/B2834770.png)